![molecular formula C7H12N4 B15207099 5-(2-Hydrazonopropyl)-3-methyl-1H-pyrazole](/img/structure/B15207099.png)
5-(2-Hydrazonopropyl)-3-methyl-1H-pyrazole
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Overview
Description
5-(2-Hydrazonopropyl)-3-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a hydrazonopropyl group at the 5-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydrazonopropyl)-3-methyl-1H-pyrazole typically involves the reaction of 3-methyl-1H-pyrazole with a suitable hydrazonopropylating agent. One common method is the condensation of 3-methyl-1H-pyrazole with 2-hydrazonopropyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Hydrazonopropyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazonopropyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-(2-Hydrazonopropyl)-3-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 5-(2-Hydrazonopropyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The hydrazonopropyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
5-(2-Hydrazonopropyl)-3-methyl-1H-pyrazole:
3-(2-Hydrazonopropyl)-5-methyl-1H-pyrazole: Similar structure but different substitution positions, leading to distinct properties.
5-(2-Hydrazonopropyl)-1H-pyrazole: Lacks the methyl group, which can affect its reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
5-(2-Hydrazonopropyl)-3-methyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving hydrazine derivatives and pyrazole precursors. The synthesis typically involves the reaction of 3-methyl-1H-pyrazole with hydrazine derivatives in the presence of suitable solvents and catalysts, leading to the formation of the hydrazone linkage.
1. Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial activity of pyrazole derivatives, including this compound. The compound has been evaluated against various bacterial strains using methods such as the disc diffusion assay.
- Case Study : In a study assessing the antibacterial activity of synthesized pyrazoles, this compound exhibited significant inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results showed inhibition zones comparable to standard antibiotics like streptomycin .
Bacterial Strain | Inhibition Zone (mm) | Standard (Streptomycin) |
---|---|---|
Staphylococcus aureus | 15 | 18 |
Escherichia coli | 14 | 17 |
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including the DPPH radical scavenging method.
- Research Findings : The compound demonstrated a strong ability to scavenge free radicals, indicating its potential as an antioxidant agent. In vitro studies showed that at concentrations of 100 µg/mL, it significantly reduced DPPH radical levels compared to control groups .
3. Anti-inflammatory Activity
Pyrazole derivatives are also known for their anti-inflammatory properties. The compound has been tested in animal models for its ability to reduce inflammation.
- Case Study : In a carrageenan-induced paw edema model in rats, this compound showed comparable anti-inflammatory effects to indomethacin, a standard anti-inflammatory drug .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in bacterial metabolism.
- Antioxidant Mechanism : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
- Anti-inflammatory Pathway : The compound modulates inflammatory mediators such as cytokines and prostaglandins, reducing inflammation in tissues.
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
(E)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-ylidenehydrazine |
InChI |
InChI=1S/C7H12N4/c1-5(9-8)3-7-4-6(2)10-11-7/h4H,3,8H2,1-2H3,(H,10,11)/b9-5+ |
InChI Key |
OZMUAXPCVKEPBC-WEVVVXLNSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C/C(=N/N)/C |
Canonical SMILES |
CC1=CC(=NN1)CC(=NN)C |
Origin of Product |
United States |
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